molecular formula C14H13Cl2N B1504344 (4-Chloro-phenyl)-[2-(3-chloro-phenyl)-ethyl]-amine CAS No. 885270-35-9

(4-Chloro-phenyl)-[2-(3-chloro-phenyl)-ethyl]-amine

Cat. No. B1504344
CAS RN: 885270-35-9
M. Wt: 266.2 g/mol
InChI Key: CHURQKYMDCDQQW-UHFFFAOYSA-N
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Description

“(4-Chloro-phenyl)-[2-(3-chloro-phenyl)-ethyl]-amine” is a chemical compound that contains two phenyl rings, each substituted with a chlorine atom, and an ethylamine group . The compound belongs to the class of organic compounds known as aromatic compounds .


Synthesis Analysis

The synthesis of such compounds typically involves reactions at the benzylic position, which is the carbon adjacent to the aromatic ring . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The presence of electron-withdrawing groups, such as chlorine, can enhance the rate of these reactions .


Molecular Structure Analysis

The molecular structure of this compound includes two phenyl rings, each substituted with a chlorine atom, and an ethylamine group . The chlorine atoms and the ethylamine group are electron-withdrawing groups, which can stabilize the molecule through resonance .


Chemical Reactions Analysis

Reactions involving this compound typically occur at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The presence of electron-withdrawing groups, such as chlorine, can enhance the rate of these reactions .

properties

IUPAC Name

4-chloro-N-[2-(3-chlorophenyl)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N/c15-12-4-6-14(7-5-12)17-9-8-11-2-1-3-13(16)10-11/h1-7,10,17H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHURQKYMDCDQQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCNC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697672
Record name 4-Chloro-N-[2-(3-chlorophenyl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-phenyl)-[2-(3-chloro-phenyl)-ethyl]-amine

CAS RN

885270-35-9
Record name 4-Chloro-N-[2-(3-chlorophenyl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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